1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Description
1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C21H18Cl2N6 and its molecular weight is 425.32. The purity is usually 95%.
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Biological Activity
1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of considerable interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C23H21Cl2N4
- Molecular Weight : 436.96 g/mol
- CAS Number : 1242883-94-8
This structure features a pyrazolo-pyrimidine core linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a recent study reported that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer and melanoma. The most promising derivatives showed GI50 values ranging from 1.17 to 18.40 μM, indicating potent activity against these cancer types .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Cell Line Tested | GI50 (μM) |
---|---|---|
Compound A | Non-small cell lung cancer | 1.17 |
Compound B | Melanoma | 5.00 |
Compound C | Renal cancer | 18.40 |
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been extensively studied. Research indicates that derivatives containing the pyrazolo-pyrimidine scaffold exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results comparable to standard antibiotics like gentamicin .
Table 2: Antimicrobial Efficacy of Selected Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | S. aureus | 8 μg/mL |
Compound E | E. coli | 16 μg/mL |
Neuroprotective Effects
Additionally, research has highlighted potential neuroprotective effects associated with this compound class. In vitro studies have suggested that certain derivatives can inhibit neuroinflammation and protect neuronal cells from oxidative stress, thereby offering therapeutic prospects for neurodegenerative diseases .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It has been shown to interact with various receptors, including serotonin receptors, which may contribute to its antidepressant effects.
- Antioxidant Activity : The presence of certain functional groups enhances its ability to scavenge free radicals.
Case Studies and Research Findings
Several case studies have provided insights into the efficacy and safety profile of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects on human embryonic kidney cells (HEK-293) and found that the most active compounds were non-toxic at effective concentrations .
- In Vivo Studies : Animal models demonstrated that certain derivatives significantly reduced tumor size without severe side effects, supporting their potential for further development in clinical settings .
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N6/c22-15-4-3-5-16(12-15)27-8-10-28(11-9-27)20-17-13-26-29(21(17)25-14-24-20)19-7-2-1-6-18(19)23/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGWLUWZFAJIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.